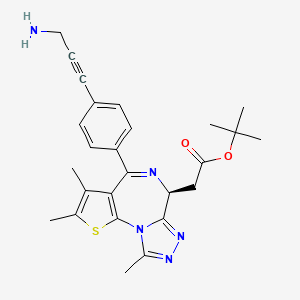

BRD4 degrader-3

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H29N5O2S |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-7-[4-(3-aminoprop-1-ynyl)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1 |

InChI Key |

PMSPBUOYDPYDPF-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Selective BRD4 Degrader: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy in oncology and other disease areas.[1] Unlike traditional inhibitors that merely block the protein's function, proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism of action: the complete removal of the target protein from the cell.[2] This is achieved by co-opting the cell's own ubiquitin-proteasome system.[3] This technical guide provides an in-depth overview of the structure and synthesis of a specific BRD4 degrader, PROTAC BRD4 Degrader-3 (also known as compound 1004.1), a potent and efficacious molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4.[4][5]

PROTAC BRD4 Degrader-3: Structure and Properties

PROTAC BRD4 Degrader-3 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties.[6] The specific chemical structure and properties of PROTAC BRD4 Degrader-3 are detailed below.

| Property | Value |

| Compound Name | PROTAC BRD4 Degrader-3 (compound 1004.1) |

| CAS Number | 2313234-00-1 |

| Molecular Formula | C55H65F2N9O9S2 |

| Molecular Weight | 1098.29 g/mol |

| E3 Ligase Ligand | von Hippel-Lindau (VHL) |

| Target Protein Ligand | BRD4 Ligand |

Comparative Efficacy of BRD4 Degraders

The efficacy of PROTACs is typically characterized by their ability to induce the degradation of the target protein (measured as DC50 and Dmax) and their anti-proliferative effects in cancer cell lines (measured as IC50). While specific quantitative data for PROTAC BRD4 Degrader-3 is found within patent literature, the following table includes data for the well-characterized BRD4 degrader ARV-825 for comparative purposes.[7][8]

| Compound | Target E3 Ligase | Cell Line | DC50 (BRD4 Degradation) | IC50 (Cell Growth Inhibition) |

| ARV-825 | Cereblon (CRBN) | Burkitt's Lymphoma (BL) | < 1 nM | 1.8 nM |

Synthesis of PROTAC BRD4 Degrader-3

The synthesis of PROTAC BRD4 Degrader-3 is a multi-step process that involves the preparation of three key building blocks: the BRD4 ligand, the VHL E3 ligase ligand, and the linker, followed by their sequential conjugation. While the exact, detailed synthetic route is proprietary and contained within patent literature, a general, plausible synthetic strategy is outlined below. The BRD4 ligand is typically a derivative of a known BET inhibitor, such as OTX015 (Birabresib).[9][10] The VHL ligand is a well-established small molecule that binds to the VHL E3 ligase. The linker is a chemical chain of specific length and composition designed to optimally position the BRD4 protein and the VHL E3 ligase for efficient ubiquitination.

Experimental Protocol: General Synthesis of a BRD4 PROTAC

1. Synthesis of the BRD4 Ligand Moiety:

-

A suitable precursor to a BRD4 inhibitor, such as a derivative of OTX015, is synthesized with a functional group (e.g., a carboxylic acid, amine, or halide) at a position that does not interfere with its binding to BRD4. This functional group will be used for linker attachment.

2. Synthesis of the VHL E3 Ligase Ligand Moiety:

-

A well-characterized VHL ligand, often based on a hydroxyproline (B1673980) scaffold, is synthesized with a complementary functional group for linker attachment.

3. Synthesis of the Linker:

-

A bifunctional linker of desired length and chemical properties is synthesized. The linker will have two reactive ends, one to connect to the BRD4 ligand and the other to the VHL ligand. Polyethylene glycol (PEG) chains are commonly used as linkers.

4. Conjugation of the Linker to the BRD4 Ligand:

-

The synthesized BRD4 ligand is reacted with one end of the bifunctional linker under appropriate coupling conditions (e.g., amide bond formation using coupling reagents like HATU or EDC/HOBt). The product is purified by chromatography.

5. Conjugation of the Linker-BRD4 Ligand Intermediate to the VHL Ligand:

-

The purified linker-BRD4 ligand intermediate is then reacted with the VHL ligand. The reaction conditions are chosen based on the nature of the reactive functional groups. The final PROTAC molecule is purified to a high degree using methods such as preparative HPLC.

6. Structural Verification:

-

The final product, PROTAC BRD4 Degrader-3, is characterized by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its chemical structure and purity.

Mechanism of Action and Experimental Evaluation

PROTAC BRD4 degraders function by inducing the formation of a ternary complex between the BRD4 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] The following sections detail the signaling pathway and a standard experimental workflow for evaluating the efficacy of a BRD4 degrader.

Signaling Pathway

Caption: Mechanism of PROTAC-mediated BRD4 degradation.

Experimental Workflow: Evaluation of BRD4 Degradation

Caption: Experimental workflow for evaluating a BRD4 degrader.

Experimental Protocol: Western Blot for BRD4 Degradation

1. Cell Culture and Treatment:

-

Seed a human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of PROTAC BRD4 Degrader-3 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify the intensity of the BRD4 and loading control bands using image analysis software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of BRD4 degradation for each concentration relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Conclusion

PROTAC BRD4 Degrader-3 represents a powerful tool for the targeted degradation of BRD4, offering a promising therapeutic avenue for various diseases, including cancer. Understanding its structure, synthesis, and mechanism of action is crucial for the rational design and development of next-generation protein degraders with improved potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such molecules, facilitating further research in this exciting and rapidly evolving field.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS No.: 202590-98-5 | OTX-015 (Birabresib) - Syd Labs [sydlabs.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC BRD4 Degrader-3 - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Birabresib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Cellular Targets of BRD4 Degrader-3

This document provides a comprehensive technical overview of BRD4 Degrader-3, a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Bromodomain-containing protein 4 (BRD4). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's mechanism of action, cellular targets, downstream effects, and relevant experimental protocols.

Introduction to BRD4 and Targeted Protein Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that regulate gene expression.[1] BRD4 binds to acetylated lysine (B10760008) residues on histones, playing a pivotal role in chromatin organization and the transcriptional activation of key genes, including potent oncogenes like c-MYC.[2][3][4] Its overactivity is implicated in numerous cancers, making it a significant therapeutic target.[1][5]

Traditional therapeutic approaches have focused on small-molecule inhibitors that block the function of BRD4.[1] However, Proteolysis-targeting chimeras (PROTACs) represent a more advanced strategy.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[1] BRD4 Degrader-3 is one such molecule, engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to specifically eliminate the BRD4 protein.[6][7]

Mechanism of Action

BRD4 Degrader-3 is a bifunctional molecule comprising a ligand that binds to BRD4 and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7][8] Specifically, BRD4 Degrader-3 engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][9]

The mechanism proceeds via the following steps:

-

Ternary Complex Formation: BRD4 Degrader-3 simultaneously binds to BRD4 and the VHL E3 ligase, forming a stable ternary complex.[6][8][9] The stability and cooperativity of this complex are crucial for degradation efficiency.[8][10]

-

Ubiquitination: The induced proximity within the complex allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the BRD4 protein.[1][9]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, the cell's protein degradation machinery, which then unfolds and degrades the protein.[1][7] The PROTAC molecule is then released and can catalytically induce the degradation of additional BRD4 proteins.[7]

References

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of BRD4 in Cancer and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression in both physiological and pathological contexts. Its function as an epigenetic reader, recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, positions it as a key player in the transcriptional control of genes pivotal to cell cycle progression, oncogenesis, and inflammatory responses. Dysregulation of BRD4 activity is increasingly implicated in a wide array of malignancies and inflammatory disorders, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the multifaceted role of BRD4 in cancer and inflammation, detailing the underlying molecular mechanisms, summarizing key quantitative data on its inhibition, and providing comprehensive experimental protocols for its study.

The Central Role of BRD4 in Transcriptional Regulation

BRD4 acts as a scaffold for the assembly of transcriptional machinery at gene promoters and enhancers.[1][2] Its two tandem bromodomains (BD1 and BD2) recognize and bind to acetylated lysine residues, primarily on histone tails, which are hallmarks of active chromatin.[3] This interaction facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4][5] P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting productive transcriptional elongation.[4][5][6]

BRD4 in the Pathogenesis of Cancer

The aberrant expression and activity of BRD4 are frequently observed in various cancers, where it drives the transcription of key oncogenes, including the master regulator c-MYC.[4][6][7][8] BRD4 is often enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic programs.

The BRD4-c-MYC Axis: A Key Oncogenic Driver

The transcriptional regulation of the MYC oncogene is a well-established function of BRD4.[4][6][7][8] BRD4 binds to the promoter and enhancer regions of the MYC gene, facilitating its robust transcription.[4][7] This leads to elevated levels of the MYC protein, which in turn drives the expression of a vast network of genes involved in cell proliferation, growth, and metabolism. The dependence of many cancers on this BRD4-c-MYC axis has made it a prime target for therapeutic intervention. Interestingly, a feedback loop exists where the MYC protein can inhibit the histone acetyltransferase (HAT) activity of BRD4, thereby modulating its own transcription.[4][6][7] Furthermore, BRD4 can directly phosphorylate MYC at Threonine 58, leading to its ubiquitination and subsequent degradation, thus maintaining homeostatic levels of the MYC protein.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ubiquitin-Proteasome System and BRD4 Degraders

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ubiquitin-proteasome system (UPS), a critical cellular pathway for protein degradation, and its therapeutic exploitation through the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in various diseases, most notably cancer. The advent of targeted protein degradation (TPD) technologies, particularly Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins like BRD4.

This document details the molecular mechanisms of the UPS and BRD4 degraders, presents quantitative data for prominent BRD4 degraders, outlines detailed experimental protocols for their characterization, and provides visual diagrams of the key biological pathways and experimental workflows.

The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most short-lived and regulatory proteins in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis.[1][2] The process is highly regulated and involves two major successive steps: the covalent attachment of multiple ubiquitin molecules to a target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[3][4]

The key players in this system are:

-

Ubiquitin (Ub): A highly conserved 76-amino acid protein that acts as a molecular tag for protein degradation.[5][6]

-

E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner by forming a thioester bond with the C-terminus of ubiquitin.[1][3]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.[7]

-

E3 Ubiquitin Ligase: This large family of enzymes provides substrate specificity. E3 ligases recognize and bind to specific target proteins, bringing them into proximity with the ubiquitin-loaded E2 enzyme, which facilitates the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[8][9]

-

The 26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[10][11] It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold the ubiquitinated substrates.[11][12]

The sequential action of E1, E2, and E3 enzymes leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the 26S proteasome.[2][13] The proteasome then degrades the tagged protein, and the ubiquitin molecules are recycled.[3]

References

- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]

- 13. researchgate.net [researchgate.net]

Introduction: BRD4 as a Therapeutic Target

An in-depth guide to the early-stage research of BRD4 degraders, tailored for researchers, scientists, and drug development professionals. This document outlines the core mechanisms, experimental data, and methodologies associated with the targeted degradation of the epigenetic reader BRD4.

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and BRDT.[1] As an epigenetic "reader," BRD4 plays a crucial role by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[2] This function is critical for the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[3]

Notably, BRD4 is a primary regulator of potent oncogenes, including c-MYC, making it an attractive therapeutic target in various cancers such as hematologic malignancies and solid tumors.[4][5][6] While small-molecule inhibitors like JQ1 have demonstrated the therapeutic potential of targeting BET proteins, they often face limitations due to on-target toxicities from inhibiting the entire BET family.[1] Targeted degradation of BRD4 offers a more selective and potent alternative, aiming to eliminate the protein entirely rather than merely inhibiting its function, which can lead to a more profound and durable pharmacological response.[7]

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The targeted degradation of BRD4 is primarily achieved through Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker connecting the two.[1][3]

The mechanism is a catalytic process that unfolds in several steps:

-

The PROTAC molecule enters the cell and simultaneously binds to BRD4 and an E3 ligase.

-

This binding event brings the two proteins into close proximity, forming a ternary complex (BRD4-PROTAC-E3 Ligase).[1]

-

Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

The poly-ubiquitinated BRD4 is then recognized and targeted by the 26S proteasome for degradation.

-

The PROTAC molecule is released and can induce the degradation of multiple BRD4 proteins.[3]

This approach transforms a small-molecule binding event into a sub-stoichiometric, catalytic process of protein elimination.

Signaling Pathways and Cellular Consequences

The degradation of BRD4 has significant downstream effects on cellular signaling and function. BRD4 is a key transcriptional coactivator, and its elimination leads to the suppression of critical genes.

-

MYC Downregulation: One of the most well-characterized consequences of BRD4 degradation is the potent downregulation of the MYC oncogene.[4][5] This leads to the inhibition of cell proliferation, induction of cell cycle arrest (often at the G0/G1 phase), and promotion of apoptosis.[3]

-

NF-κB Pathway: BRD4 is also known to be involved in inflammatory signaling pathways, including NF-κB.[3] Its degradation can therefore modulate inflammatory responses.

-

Notch Signaling: In certain cancers, such as triple-negative breast cancer, BRD4 regulates cancer cell dissemination through the Jagged1/Notch1 signaling axis.[8] Degrading BRD4 suppresses Notch1 activity, thereby impeding cancer cell migration and invasion.[8]

Quantitative Data on BRD4 Degrader Activity

The efficacy of BRD4 degraders is quantified by several key parameters: DC50 (the concentration required to degrade 50% of the target protein), Dmax (the maximum percentage of degradation), and IC50 (the concentration required to inhibit 50% of a biological function, such as cell viability). The tables below summarize representative data for various well-characterized BRD4 degraders.

Table 1: In Vitro Degradation Potency (DC50) of BRD4 Degraders

| Compound | E3 Ligase | Cell Line | Cancer Type | Approx. DC50 (nM) | Citation |

|---|---|---|---|---|---|

| ARV-825 | CRBN | 231MFP | Breast Cancer | <1 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 1 | [3] | ||

| dBET1 | CRBN | MV4-11 | Acute Myeloid Leukemia | <100 | [9] |

| dBET6 | CRBN | HCT15 | Colon Cancer | 10 - 100 | [5] |

| A375 | Melanoma | 10 - 100 | [5] | ||

| MZ1 | VHL | 231MFP | Breast Cancer | 24 | [1][6] |

| QCA570 | VHL | TCCSUP | Bladder Cancer | 1.6 | [3] |

| CFT-2718 | CRBN | 293T | Embryonic Kidney | ~10 (for DC90) | [9][10] |

| dBRD4-BD1 | CRBN | HEK293T | Embryonic Kidney | 280 |[11] |

Table 2: In Vitro Anti-Proliferative Activity (IC50) of BRD4 Degraders

| Compound | Cell Line | Cancer Type | Approx. IC50 (µM) | Citation |

|---|---|---|---|---|

| dBET1 | HCT15 | Colon Cancer | 0.5 - 5 | [5] |

| A375 | Melanoma | 0.5 - 5 | [5] | |

| dBET6 | HCT15 | Colon Cancer | 0.001 - 0.5 | [5] |

| A375 | Melanoma | 0.001 - 0.5 | [5] |

| CFT-2718 | MOLT4 | T-cell ALL | <0.01 |[10] |

Table 3: Representative In Vivo Efficacy of BRD4 Degraders in Xenograft Models

| Compound | Mouse Model | Dose & Schedule | Outcome | Citation |

|---|---|---|---|---|

| Compound 10 | RS4;11 Xenograft | 5 mg/kg | Rapid, complete, and sustained tumor regression | [9] |

| Compound 12 | MV4-11 Xenograft | 5 mg/kg, 3x/week for 3 weeks | More potent antitumor efficacy than inhibitor BI2536 | [9] |

| CFT-2718 | LX-36 SCLC PDX | 1.8 mg/kg, IV, once weekly | Significant reduction in tumor growth |[10] |

Key Experimental Protocols

This section details generalized methodologies for essential experiments used in the early-stage research of BRD4 degraders.

Protocol 1: Cell-Based BRD4 Degradation Assay via Western Blot

This protocol is used to determine the dose- and time-dependent degradation of BRD4.

-

Cell Culture: Seed cells (e.g., MV4-11, 231MFP) in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the BRD4 degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). For time-course experiments, treat with a fixed concentration (e.g., 3-5x DC50) for various durations (e.g., 2, 4, 8, 16, 24 hours).[3][12]

-

Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[12]

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size and then transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize BRD4 levels to the loading control and express as a percentage of the vehicle-treated control. Plot the normalized data against the log of the degrader concentration to determine DC50 and Dmax values using non-linear regression.[6][12]

Protocol 2: In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a BRD4 degrader in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells (e.g., MV4-11) suspended in 100-200 µL of a serum-free media and Matrigel mixture into the flank of each mouse.[7]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing and Administration: Prepare the BRD4 degrader in a suitable vehicle. Administer the compound to the treatment group according to the planned dose and schedule (e.g., 5 mg/kg, intravenously or intraperitoneally, once daily or weekly). The control group receives the vehicle only.[7][9]

-

Monitoring: Monitor the body weight of the mice as an indicator of toxicity. Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[6]

-

Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a pre-defined duration), euthanize the animals. Collect tumors, blood (for plasma), and other organs for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.[7]

-

Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Analyze the data for statistical significance to assess anti-tumor efficacy. Western blot analysis of tumor lysates can be performed to confirm in vivo BRD4 degradation.[6]

Conclusion

The targeted degradation of BRD4 using PROTAC technology represents a powerful and promising therapeutic strategy in oncology.[1] By hijacking the cell's own ubiquitin-proteasome system, BRD4 degraders achieve potent and sustained elimination of the target protein, leading to superior efficacy compared to traditional inhibitors in many preclinical models.[5] The selectivity of these degraders arises not just from the binding affinity of the warhead but from the cooperative formation of a stable ternary complex.[1] Early-stage research, supported by the robust experimental methodologies outlined in this guide, continues to refine the design of next-generation degraders with improved potency, selectivity, and in vivo properties, paving the way for their clinical development.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Impact of BRD4 Degrader-3 on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that plays a pivotal role in transcriptional regulation. It recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene loci, including numerous oncogenes. The development of targeted protein degraders, such as "BRD4 degrader-3," represents a novel and potent therapeutic strategy. These heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), induce the degradation of BRD4 via the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the mechanism of action of BRD4 degraders, their profound impact on chromatin remodeling, and detailed protocols for assessing their effects.

Introduction: BRD4 and its Role in Chromatin Dynamics

BRD4 is a key regulator of gene expression, acting as a scaffold for transcription factors and chromatin-modifying enzymes.[1] It binds to acetylated histones, particularly at super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease, such as the oncogene MYC.[2][3] By recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, BRD4 facilitates the phosphorylation of RNA Polymerase II, leading to productive transcriptional elongation.[4] BRD4 itself has been reported to possess intrinsic histone acetyltransferase (HAT) activity, further contributing to the maintenance of an open chromatin state.[5]

The degradation of BRD4, as opposed to simple inhibition, offers a more profound and sustained disruption of its downstream signaling pathways. BRD4 degraders induce the removal of the entire protein, eliminating both its scaffolding and enzymatic functions.

Mechanism of Action: BRD4 Degrader-3

BRD4 degrader-3 is a representative heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It consists of three key components: a ligand that binds to BRD4, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[6]

The degradation process unfolds as follows:

-

Ternary Complex Formation : The BRD4 degrader simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : This proximity induces the E3 ligase to polyubiquitinate BRD4, tagging it for destruction.

-

Proteasomal Degradation : The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single degrader molecule to induce the degradation of multiple BRD4 proteins.[7]

Impact on Chromatin Remodeling

The degradation of BRD4 leads to significant alterations in the chromatin landscape, primarily through two mechanisms: reduced histone acetylation and decreased chromatin accessibility.

Reduction in Histone Acetylation

BRD4 is enriched at sites of active transcription, which are characterized by high levels of histone acetylation, particularly H3K27ac.[8] The degradation of BRD4 leads to a decrease in H3K27ac levels at super-enhancers and promoters of target genes.[5] This is due to the loss of BRD4's scaffolding function, which recruits HATs, and the elimination of its own potential HAT activity.

Decreased Chromatin Accessibility

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) studies have shown that the degradation of BRD4 results in a widespread decrease in chromatin accessibility at its binding sites.[9] This indicates a more compact chromatin structure, which is less permissive to transcription factor binding and transcriptional activation.

Quantitative Data on Chromatin Alterations

The following tables summarize quantitative data from representative studies on the effects of BRD4 degradation on chromatin.

Table 1: Effect of BRD4 Degrader (dBET6) on BRD4 and H3K27ac Occupancy (ChIP-seq)

| Genomic Feature | Change in BRD4 Occupancy | Change in H3K27ac Occupancy | Reference |

| Super-Enhancers | Significant Decrease | Decrease | [7] |

| Typical Enhancers | Decrease | Moderate Decrease | [7] |

| Promoters | Decrease | Decrease | [7] |

Data is derived from analysis of publicly available ChIP-seq datasets (e.g., GSE105786) where cells were treated with the BRD4 degrader dBET6.[7]

Table 2: Changes in Chromatin Accessibility upon BRD4 Degradation (ATAC-seq)

| Treatment | Number of Differentially Accessible Regions (DARs) | Predominant Change | Reference |

| 4-hour BRD4 degradation (dTAG system) | 2,293 | Decreased Accessibility | [9] |

This data reflects a preliminary experiment and highlights the rapid impact of BRD4 removal on chromatin structure.[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of BRD4 degrader-3 are provided below.

Western Blotting for BRD4 Degradation

This protocol is to confirm the degradation of BRD4 protein following treatment with a degrader.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of BRD4 degrader-3 for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for genome-wide mapping of histone modifications (e.g., H3K27ac) after BRD4 degradation.

Methodology:

-

Cell Treatment and Crosslinking: Treat cells with BRD4 degrader-3 or vehicle. Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin and then incubate overnight at 4°C with an antibody against the histone mark of interest (e.g., H3K27ac) or an IgG control. For quantitative comparisons of global changes, a spike-in control chromatin from another species (e.g., Drosophila) can be added.[6]

-

Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.

-

Washing: Perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin and reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between treated and control samples.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

This protocol measures genome-wide chromatin accessibility.

Methodology:

-

Cell Treatment and Nuclei Isolation: Treat cells with BRD4 degrader-3 or vehicle. Harvest and lyse the cells to isolate nuclei.

-

Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into open chromatin regions.

-

DNA Purification: Purify the tagmented DNA.

-

Library Amplification: Amplify the library by PCR.

-

Library Purification and Size Selection: Purify the amplified library and perform size selection to remove large, uncut genomic DNA fragments.

-

Sequencing and Data Analysis: Perform paired-end sequencing and analyze the data to identify regions of open chromatin and perform differential accessibility analysis.

Conclusion

BRD4 degraders represent a powerful class of molecules that induce the rapid and efficient removal of BRD4, leading to profound effects on chromatin structure and gene expression. By decreasing histone acetylation and chromatin accessibility, particularly at super-enhancers, these degraders effectively shut down key oncogenic transcriptional programs. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the detailed molecular consequences of BRD4 degradation and to advance the development of this promising therapeutic modality.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GEO Accession viewer [ncbi.nlm.nih.gov]

- 8. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for BRD4 Degrader-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4 (Bromodomain-containing protein 4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.[1] Unlike traditional inhibitors that only block the protein's function, BRD4 degraders offer a novel therapeutic strategy by inducing the complete removal of the BRD4 protein from the cell.[1] This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[1][2]

BRD4 degrader-3 is a potent and specific PROTAC that recruits an E3 ubiquitin ligase to tag BRD4 for degradation by the proteasome.[3][4] This application note provides detailed protocols and guidelines for the effective use of BRD4 degrader-3 in a cell culture setting, covering its mechanism of action, experimental procedures, and data interpretation.

Mechanism of Action

BRD4 degrader-3 is a heterobifunctional molecule consisting of three key components: a ligand that specifically binds to BRD4, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[3][4] The degrader works by forming a ternary complex between BRD4 and the VHL E3 ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD4 protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][5] This process is catalytic, meaning a single molecule of BRD4 degrader-3 can induce the degradation of multiple BRD4 protein molecules.[3][6]

The degradation of BRD4 leads to the transcriptional suppression of key oncogenes, most notably c-MYC.[3][7] This, in turn, can inhibit cell proliferation, induce cell cycle arrest (commonly at the G0/G1 phase), and promote apoptosis in cancer cells.[3] BRD4 is also involved in other signaling pathways, such as NF-κB and JAK/STAT3, and its degradation can have broader effects on cancer cell signaling and inflammation.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for BRD4 degrader-3 and similar VHL-based BRD4 PROTACs. This data can serve as a benchmark for designing and interpreting experiments.

| Parameter | Compound | Cell Line(s) | Value | Reference(s) |

| IC50 (BRD4-BD1 Binding) | BRD4 degrader-3 | - | 15.5 nM | [8] |

| IC50 (BRD4-BD2 Binding) | BRD4 degrader-3 | - | 12.3 nM | [8] |

| EC50 (BRD4 Degradation) | BRD4 degrader-3 | PC3-Steapl | 1.4 nM | [8] |

| IC50 (Cell Proliferation) | BRD4 degrader-3 | EoL-1 | 1.3 nM | [8] |

| IC50 (Cell Proliferation) | BRD4 degrader-3 | PC-3-STEAP-1 | 6.6 nM | [8] |

| IC50 (Cell Proliferation) | BRD4 degrader-3 | EoL-l | 2.2 nM | [8] |

| IC50 (MYC Expression) | BRD4 degrader-3 | MV-4-11 | 2.9 nM | [8] |

| DC50 (BRD4 Degradation) | Similar VHL-based PROTACs | Various | 1-100 nM | [3] |

| Maximal Degradation Time | Similar VHL-based PROTACs | Various | 8-24 hours | [3] |

Experimental Protocols

Reagent Preparation and Storage

-

BRD4 Degrader-3 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Cell Culture Medium: Use the appropriate complete growth medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.

Protocol 1: Western Blot Analysis of BRD4 Degradation

This protocol is designed to quantify the levels of BRD4 protein following treatment with BRD4 degrader-3.

Materials:

-

6-well tissue culture plates

-

BRD4 degrader-3 stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.[3]

-

Treatment: The following day, treat the cells with a range of concentrations of BRD4 degrader-3 (e.g., 0, 1, 10, 100, 1000 nM).[3] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration (e.g., 100 nM) is also recommended to determine the optimal treatment duration.[3] Include a vehicle control (DMSO) at the same final concentration as the highest degrader treatment.

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3][9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[3][9]

-

Sample Preparation and SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[9][10]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[6][10] Subsequently, incubate with a primary antibody for a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][10] Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][10]

-

Quantification: Quantify the band intensity using software like ImageJ. Normalize the BRD4 signal to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.[3][10]

Protocol 2: Cell Viability Assay

This protocol measures the effect of BRD4 degradation on cell proliferation and viability.

Materials:

-

96-well tissue culture plates

-

BRD4 degrader-3 stock solution

-

Complete cell culture medium

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight.[3][9]

-

Treatment: Prepare serial dilutions of BRD4 degrader-3 in complete growth medium. Aspirate the medium from the seeded cells and replace it with the medium containing the degrader.[6][9] Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[9][10]

-

Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[6][9] Measure the absorbance or luminescence using a microplate reader.[6][9]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Downstream Signaling and Cellular Effects

The degradation of BRD4 has significant downstream consequences, primarily through the transcriptional regulation of target genes.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| No BRD4 Degradation | Suboptimal concentration or treatment time. | Perform a dose-response (1 nM - 10 µM) and time-course (2-24h) experiment.[11] |

| Cell line resistance (e.g., low VHL expression). | Verify the expression of VHL and other E3 ligase components in your cell line. | |

| Compound instability in culture medium. | Prepare fresh dilutions for each experiment. | |

| Incomplete Degradation (High Dmax) | High rate of new BRD4 protein synthesis. | Try a shorter treatment time (<6 hours) to observe initial degradation before new synthesis occurs.[11] |

| The "Hook Effect": At very high concentrations, binary complexes (degrader-BRD4 or degrader-VHL) can form, preventing the formation of the productive ternary complex. | Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[11] | |

| High Cytotoxicity | On-target toxicity: BRD4 is essential for the viability of some cell lines. | This may be an expected outcome. Perform a cell viability assay in parallel with your degradation assay to correlate degradation with cell death.[11] |

| Off-target effects. | Consider proteomics-based off-target profiling to identify other degraded proteins.[10] |

Conclusion

BRD4 degrader-3 is a powerful research tool for studying the biological functions of BRD4 and exploring its therapeutic potential. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize this compound to achieve robust and reproducible BRD4 degradation in cell culture models. A thorough understanding of its mechanism of action and downstream effects is crucial for accurate data interpretation and the design of subsequent experiments.

References

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for BRD4 Degrader-3 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the efficacy of BRD4 degrader-3 in cultured cells using Western blot analysis. The detailed methodology enables the quantification of Bromodomain-containing protein 4 (BRD4) degradation, a critical step in the development of targeted protein degraders for therapeutic applications.

Introduction

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in the regulation of gene transcription.[1] Its involvement in the expression of key oncogenes, such as c-Myc, makes it a prime target for cancer therapy.[2] BRD4 degrader-3 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively target BRD4 for ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation offers a powerful strategy for downregulating BRD4 activity. Western blotting is an essential technique to qualitatively and quantitatively measure the extent of BRD4 degradation following treatment with BRD4 degrader-3.[4]

Principle of BRD4 Degradation

PROTACs like BRD4 degrader-3 function by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.[2][3][4] The degradation of BRD4 leads to the downregulation of its target genes, which can result in anti-proliferative effects in cancer cells.[2]

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol outlines the key steps for treating cells with BRD4 degrader-3 and analyzing the subsequent degradation of BRD4 protein by Western blot.

Materials and Reagents

A comprehensive list of materials and reagents required for this protocol is provided in the table below.

| Reagent | Specification |

| Cell Line | Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1, HepG2)[2][4][5] |

| BRD4 Degrader-3 | Stock solution in DMSO |

| Control Compounds | DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1) |

| Cell Culture Medium | RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin |

| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors[2][6] |

| Protein Assay Kit | BCA or Bradford assay |

| Primary Antibodies | Rabbit anti-BRD4 antibody, Mouse or Rabbit anti-loading control antibody (e.g., GAPDH, α-tubulin, β-actin)[2][5] |

| Secondary Antibodies | HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG |

| Blocking Buffer | 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) |

| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) |

| Substrate | ECL chemiluminescent substrate |

| Membranes | PVDF or nitrocellulose membranes |

Quantitative Data for Western Blot

| Parameter | Recommendation | Source |

| Cell Seeding Density | Achieve 70-80% confluency at time of harvest | [2][4] |

| BRD4 Degrader-3 Concentration | Titrate from 1 nM to 10 µM (e.g., 0, 10, 50, 100, 500 nM, 1 µM) | [2][6] |

| Treatment Duration | Time course of 2-24 hours (e.g., 4, 8, 16, 24 hours) | [2][3][6] |

| Protein Loading | 20-30 µg of total protein per lane | [2][7] |

| Primary Antibody Dilution (BRD4) | 1:2000 - 1:10000 | [8] |

| Primary Antibody Incubation | Overnight at 4°C | [2][3][7] |

| Secondary Antibody Incubation | 1 hour at room temperature | [2][4][7] |

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[2][4]

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of BRD4 degrader-3 for a specified time course.[2]

-

Include a DMSO vehicle control and optionally a non-degrading BRD4 inhibitor as a negative control.[2]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells once with ice-cold PBS.[2][4]

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]

-

Incubate on ice for 30 minutes with occasional vortexing.[4]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][7]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary anti-BRD4 antibody diluted in blocking buffer overnight at 4°C.[2][7]

-

Wash the membrane three times for 5-10 minutes each with TBST.[2]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]

-

Wash the membrane three times for 10 minutes each with TBST.[2]

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[2]

-

Capture the chemiluminescent signal using an imaging system.[2]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH, α-tubulin, or β-actin).[7][9][10]

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the BRD4 signal to the loading control.[6]

-

Visualizations

Signaling Pathway of BRD4 Degradation

Caption: Mechanism of BRD4 degradation induced by BRD4 degrader-3.

Experimental Workflow for Western Blot

Caption: Step-by-step workflow for Western blot analysis of BRD4 degradation.

References

- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]

- 9. Recommended controls for western blot | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for BR-D4 Degrader-3 In Vitro Time Course Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) BRD4 Degrader-3 is a heterobifunctional molecule designed to induce the selective degradation of Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene expression.[2] Its association with the transcription of oncogenes, most notably c-MYC, has made it a prime therapeutic target in various cancers.[2][3]

Unlike traditional inhibitors that simply block the protein's function, BRD4 Degrader-3 hijacks the cell's ubiquitin-proteasome system to eliminate the BRD4 protein entirely.[4] This is achieved by the PROTAC simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] This catalytic mechanism allows a single molecule of the degrader to induce the degradation of multiple BRD4 proteins.[1]

These application notes provide a comprehensive guide to studying the in vitro time course of BRD4 Degrader-3, including detailed experimental protocols, data presentation, and visualization of key cellular processes.

Data Presentation: In Vitro Efficacy of BRD4 Degrader-3

The following tables summarize the key performance metrics of PROTAC BRD4 Degrader-3 in a representative cancer cell line.

Table 1: Potency and Degradation Capability of PROTAC BRD4 Degrader-3 in RS4;11 Leukemia Cells

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Cell Growth Inhibition) | 51 pM | RS4;11 | [2] |

| DC₅₀ (BRD4 Degradation) | 0.1 - 0.3 nM | RS4;11 | [2] |

Table 2: Representative Time Course of BRD4 and c-MYC Protein Levels Following Treatment with PROTAC BRD4 Degrader-3 (100 nM)

| Treatment Time (hours) | Normalized BRD4 Level (% of Control) | Normalized c-MYC Level (% of Control) |

| 0 | 100 | 100 |

| 2 | ~60 | ~70 |

| 4 | ~35 | ~50 |

| 8 | ~15 | ~30 |

| 16 | <10 | <20 |

| 24 | <5 | <15 |

Note: Data in Table 2 is a representative example based on typical degradation kinetics of potent BRD4 PROTACs, as specific time-course data for BRD4 Degrader-3 was not publicly available.[2]

Mandatory Visualizations

Herein are diagrams illustrating the key signaling pathways and experimental workflows associated with BRD4 Degrader-3 treatment.

References

Application Notes and Protocols for In Vivo Animal Studies Using BRD4 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, such as c-Myc.[1] Its overexpression and aberrant function are implicated in various cancers, making it a compelling therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate target proteins entirely from the cell, offering a potential advantage over traditional inhibitors.[2]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]

This document provides detailed application notes and protocols for the in vivo use of BRD4 degrader-3. It should be noted that while a specific molecule designated "PROTAC BRD4 Degrader-3" (identified as compound 1004.1) is known, detailed in vivo studies for this particular compound are not extensively published.[1] Therefore, this document compiles data and protocols from studies on several well-characterized BRD4 PROTACs (e.g., ARV-825, dBET1, CFT-2718, and MZ1) to provide a representative and comprehensive guide for researchers.

Mechanism of Action: BRD4 Degradation via PROTAC

BRD4 degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing BRD4 into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, tagging it for destruction by the proteasome. This degradation event leads to a downstream suppression of BRD4-dependent gene transcription, including the potent oncogene c-MYC.

References

Applications of BRD4 Degrader-3 in CRISPR Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression, particularly for oncogenes such as c-MYC, making it a prime therapeutic target in various cancers.[1][2] BRD4 acts as an epigenetic reader, binding to acetylated histones at super-enhancers and promoters to recruit the transcriptional machinery and drive gene expression.[1][3][4] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a powerful alternative to traditional inhibition, leading to the removal of the target protein from the cell.[5]

This document provides detailed application notes and protocols for the use of a BRD4 degrader, specifically "BRD4 degrader-3," in conjunction with CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening methodologies. While direct CRISPR screening data for "BRD4 degrader-3" is not extensively published, this guide leverages data and protocols from well-characterized BRD4 degraders to provide a comprehensive framework for researchers. CRISPR screens, in the context of a BRD4 degrader, can be powerfully employed to identify the molecular machinery required for degrader activity (e.g., E3 ligases) or to uncover genes that confer resistance or sensitivity to BRD4 degradation.

BRD4 Degrader-3 Profile:

"PROTAC BRD4 Degrader-3," also identified as compound 1004.1, is a heterobifunctional PROTAC that links a ligand for BRD4 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This molecule is designed to induce the ubiquitination and subsequent proteasomal degradation of BRD4.

Application I: Identification of E3 Ligase Machinery for a Novel BRD4 Degrader

A primary application of CRISPR screening in the context of novel protein degraders is the identification of the specific E3 ubiquitin ligase complex responsible for their activity. This is crucial for understanding the degrader's mechanism of action and potential off-target effects. A focused CRISPR library targeting genes in the ubiquitin-proteasome system (UPS) can be utilized to identify which gene knockouts rescue the degradation of BRD4 induced by the degrader.

Representative Study: Identification of DCAF11 as the E3 Ligase for the BRD4 Degrader PLX-3618

A study on the monovalent BRD4 degrader PLX-3618 employed a focused CRISPR screen to identify its E3 ligase.[1][7] The screen targeted 1,159 genes involved in the UPS. The results successfully identified the CUL4B-DCAF11 cullin-RING ligase (CRL) complex as essential for PLX-3618-mediated BRD4 degradation.

Data Presentation

Table 1: Top Hits from a Focused CRISPR Screen with a BRD4 Degrader (PLX-3618) [1][7]

| Gene Symbol | Gene Name | Function | Robust Z-Score |

| DCAF11 | DDB1 and CUL4 associated factor 11 | Substrate receptor for CUL4B E3 ligase | > 3 |

| CUL4B | Cullin 4B | Scaffold protein for CRL4 E3 ligase | > 3 |

| DDB1 | Damage specific DNA binding protein 1 | Adaptor protein in CRL4 complex | > 3 |

| CAND1 | Cullin associated and neddylation dissociated 1 | Regulator of CRL function | > 3 |

| COPS5 | COP9 signalosome subunit 5 | Component of the COP9 signalosome, a CRL regulator | > 3 |

| PSMC1 | Proteasome 26S subunit, ATPase 1 | Subunit of the 26S proteasome | > 3 |

| PSMC2 | Proteasome 26S subunit, ATPase 2 | Subunit of the 26S proteasome | > 3 |

| PSMD1 | Proteasome 26S subunit, non-ATPase 1 | Subunit of the 26S proteasome | > 3 |

Note: The robust Z-score is a measure of the statistical significance of the hit. A higher score indicates a stronger effect of the gene knockout on rescuing BRD4 degradation.

Experimental Protocol: Focused CRISPR Screen for E3 Ligase Identification

This protocol is adapted from the methodology used to identify the E3 ligase for the BRD4 degrader PLX-3618.[1][7]

1. Cell Line Preparation and Lentiviral Transduction:

-

Select a suitable cell line that is sensitive to the BRD4 degrader.

-

Ensure the cell line stably expresses Cas9 nuclease. If not, generate a Cas9-expressing stable cell line via lentiviral transduction followed by selection (e.g., with blasticidin).[8]

-

Amplify the pooled lentiviral sgRNA library targeting the ubiquitin-proteasome system.

-

Produce high-titer lentivirus for the sgRNA library.

-

Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[9]

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin).[9]

2. BRD4 Degrader Treatment:

-

Culture the transduced cell pool for a sufficient time to allow for gene knockout (typically 7-14 days).

-

Plate the cells and treat with the BRD4 degrader at a concentration that induces significant BRD4 degradation (e.g., 100 nM PLX-3618 for 24 hours).[1]

-

Include a vehicle control (e.g., DMSO).

3. Readout and Data Collection:

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for BRD4.

-

Acquire images using a high-content imaging system.

-

Quantify the BRD4 protein levels in individual cells.

4. Data Analysis:

-

For each sgRNA, calculate the effect on BRD4 degradation compared to non-targeting control sgRNAs.

-

Calculate a robust Z-score for each gene targeted by the library.

-

Identify genes with a Z-score above a defined threshold (e.g., >3) as significant hits.

Application II: Identification of Resistance and Sensitivity Genes to BRD4 Degradation

A genome-wide CRISPR screen can be employed to identify genes whose loss-of-function confers resistance or sensitivity to a BRD4 degrader. This information is invaluable for understanding the cellular pathways that modulate the degrader's efficacy and for predicting potential mechanisms of acquired resistance in a clinical setting.

Experimental Protocol: Genome-Wide CRISPR Screen for Resistance/Sensitivity

This is a general protocol for a pooled, negative selection (dropout) or positive selection (enrichment) CRISPR screen.[8][10]

1. Library Transduction and Initial Cell Culture:

-

Transduce a Cas9-expressing cell line with a genome-wide sgRNA library as described in the previous protocol.

-

After antibiotic selection, expand the cell population while maintaining a high representation of each sgRNA (at least 500 cells per sgRNA).

2. BRD4 Degrader Treatment:

-

Split the cell population into two groups: a treatment group and a vehicle control group.

-

Treat the cells with the BRD4 degrader at a concentration that inhibits cell proliferation (e.g., IC50 concentration).

-

Continuously culture the cells with the degrader for a defined period (e.g., 14-21 days), passaging as needed and maintaining sgRNA representation.

3. Sample Collection and Genomic DNA Extraction:

-

Collect cell pellets from the initial transduced population (T0) and from the treatment and control groups at the end of the experiment.

-

Extract genomic DNA from the cell pellets.

4. sgRNA Sequencing and Data Analysis:

-

Amplify the sgRNA-containing regions from the genomic DNA by PCR.

-

Perform next-generation sequencing (NGS) on the PCR amplicons.

-

Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

-

Normalize the read counts.

-

Compare the sgRNA abundance in the treated samples versus the control samples.

-

Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitivity genes) in the treated population.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BRD4 transcriptional regulation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jove.com [jove.com]

- 10. crisprscreen.utf8 [rockefelleruniversity.github.io]

Methods for Assessing BRD4 Protein Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods to assess the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value therapeutic target in oncology and other diseases. The targeted degradation of BRD4, often mediated by Proteolysis Targeting Chimeras (PROTACs), requires robust and quantitative methods to validate its efficacy and mechanism of action.

Introduction to BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc.[1] Unlike traditional inhibitors that only block the protein's function, targeted protein degraders are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] This approach offers a powerful therapeutic strategy to eliminate the entire protein from the cell.[4]

A typical BRD4 degrader, such as a PROTAC, consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[2][3] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BRD4 and its recognition and degradation by the 26S proteasome.[1][2] Validating this degradation process is a critical step in the development of these novel therapeutics.

Core Signaling Pathway of PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the general mechanism of action for a BRD4-targeting PROTAC.

Caption: PROTAC-mediated degradation of BRD4 protein.

Comparative Overview of BRD4 Degradation Assessment Methods

A variety of assays are available to quantify BRD4 degradation, each with its own advantages and limitations. The choice of method depends on the specific experimental needs, including throughput, sensitivity, and the desire for proteome-wide analysis.[5][6]

| Feature | Western Blotting | ELISA | Mass Spectrometry (Proteomics) | HiBiT/NanoBRET® | TR-FRET | Flow Cytometry |

| Principle | Immunoassay | Immunoassay | Protein identification and quantification by mass-to-charge ratio | Bioluminescence/BRET | Time-Resolved Fluorescence Resonance Energy Transfer | Immunofluorescence |

| Scope | Targeted | Targeted | Global (proteome-wide) | Targeted | Targeted | Targeted |

| Quantification | Semi-quantitative | Quantitative | Highly quantitative and reproducible | Highly quantitative | Quantitative | Semi-quantitative to Quantitative |

| Sensitivity | Variable | High | High | Very High | High | Moderate to High |

| Throughput | Low | Moderate to High | High (with multiplexing) | High | High | High |

| Expertise | Widely practiced | Standard | Specialized | Standard | Standard | Specialized |

| Cost | Low | Moderate | High | Moderate | Moderate | Moderate |

| Live-cell analysis | No | No | No | Yes (NanoBRET®/kinetic HiBiT) | No | No (requires fixation) |

Key Experimental Protocols

This section provides detailed protocols for the most commonly used methods to assess BRD4 protein degradation.

Western Blotting

Western blotting is a fundamental technique for visualizing and quantifying changes in BRD4 protein levels following treatment with a degrader.[2]

Caption: Workflow for Western blot analysis of BRD4 degradation.

-

Cell Seeding and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1] Treat cells with various concentrations of the BRD4 degrader for the desired time course (e.g., 4, 8, 16, 24 hours).[1] Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1] Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[2]

-